![molecular formula C7H8Cl3NO B14050257 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is a chemical compound with significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ammoniooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to modify proteins also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
- 1-[(Ammoniooxy)methyl]-4-chlorobenzene chloride
Uniqueness
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C7H8Cl3NO |
|---|---|
Poids moléculaire |
228.5 g/mol |
Nom IUPAC |
(2,3-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
Clé InChI |
UXZWGKJQTVLXKD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CO[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


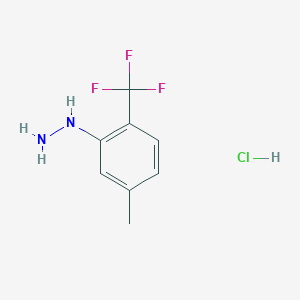
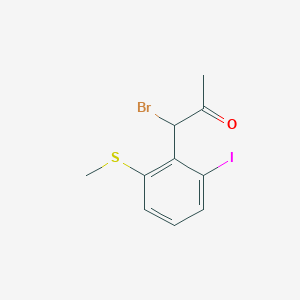
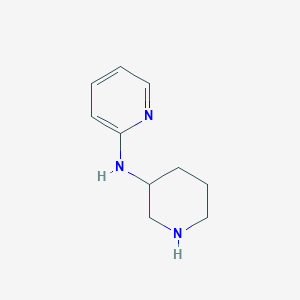
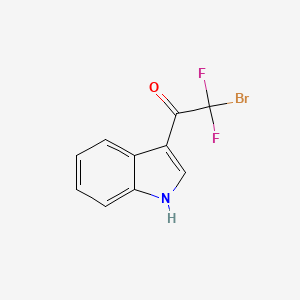
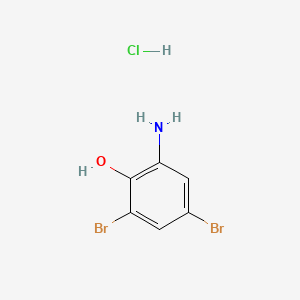
![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)







